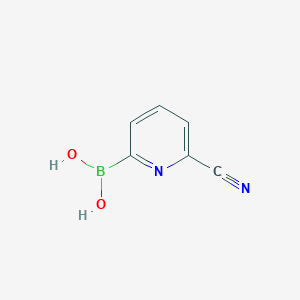

(6-Cyanopyridin-2-yl)boronic acid

CAS No.: 848500-38-9

Cat. No.: VC11994819

Molecular Formula: C6H5BN2O2

Molecular Weight: 147.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848500-38-9 |

|---|---|

| Molecular Formula | C6H5BN2O2 |

| Molecular Weight | 147.93 g/mol |

| IUPAC Name | (6-cyanopyridin-2-yl)boronic acid |

| Standard InChI | InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |

| Standard InChI Key | VZUKKKADKQKMJA-UHFFFAOYSA-N |

| SMILES | B(C1=NC(=CC=C1)C#N)(O)O |

| Canonical SMILES | B(C1=NC(=CC=C1)C#N)(O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure consists of a pyridine ring with substituents at the 2- and 6-positions. The boronic acid group () at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions, while the cyano group () at the 6-position influences electronic distribution and stability. Computational analyses reveal a polar surface area (PSA) of 77.14 Ų , indicating moderate solubility in polar solvents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 147.93 g/mol |

| Exact Mass | 148.044 g/mol |

| Polar Surface Area | 77.14 Ų |

| CAS Number | 1164100-80-4 |

Synthesis and Manufacturing

General Synthetic Routes

A patented method for synthesizing 2-cyanophenylboronic acid derivatives involves reacting aromatic nitriles with trialkoxyboranes in the presence of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and alkali metal salts . Although this protocol specifically targets 2-cyanophenyl derivatives, analogous strategies may apply to pyridine-based analogues. For instance, halogenated pyridine precursors could undergo cyanation followed by boronation.

Key Reaction Steps :

-

Lithiation: Deprotonation of the aromatic nitrile using LiTMP.

-

Borylation: Reaction with trialkoxyborane (e.g., trimethyl borate) to install the boronic acid moiety.

-

Work-up: Acidic hydrolysis to yield the final boronic acid.

Alternative Approaches

The synthesis of (4-bromo-6-cyanopyridin-2-yl)boronic acid pinacol ester (CAS: MFCD22545830) demonstrates the feasibility of introducing bromine and cyano groups onto the pyridine ring prior to boronate ester formation . This intermediate, with a molecular weight of 308.97 g/mol, highlights the utility of protecting groups (e.g., pinacol) in stabilizing boronic acids during synthesis .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

(6-Cyanopyridin-2-yl)boronic acid serves as a key building block in palladium-catalyzed cross-coupling reactions. A study by Urvashi et al. demonstrated the efficacy of cyanophenylboronic acids in constructing pyrazolo[3,4-b]pyridines, achieving yields up to 98% under optimized conditions . The electron-withdrawing cyano group enhances the electrophilicity of the pyridine ring, facilitating coupling with aryl halides.

Case Study: Synthesis of 3,6-Diarylpyrazolo[3,4-b]pyridines

-

Substrates: 3-Iodo-pyrazolo[3,4-b]pyridine and (6-cyanopyridin-2-yl)boronic acid.

-

Conditions: Pd(OAc)₂ (5 mol%), dppf ligand, Cs₂CO₃, 1,4-dioxane/water (3:1), 100°C.

-

Yield: 60–95% for diarylated products.

Medicinal Chemistry Applications

Derivatives and Modifications

Pinacol Ester Derivatives

The pinacol ester of (4-bromo-6-cyanopyridin-2-yl)boronic acid (Synblock Catalog #: AB80654) is a stabilized derivative with improved handling properties . Its molecular formula and weight of 308.97 g/mol make it suitable for storage and iterative synthesis.

Table 2: Comparative Data for Boronic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| (6-Cyanopyridin-2-yl)boronic acid | 147.93 | |

| (4-Bromo-6-cyanopyridin-2-yl)boronic acid pinacol ester | 308.97 | |

| (2-Cyanopyridin-4-yl)boronic acid | 147.93 |

Halogenated Analogues

Bromine or chlorine substituents on the pyridine ring (e.g., 4-bromo-6-cyanopyridin-2-yl) enable further functionalization via cross-coupling or nucleophilic substitution . Such modifications are critical for tuning solubility and bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume